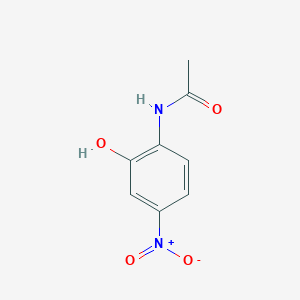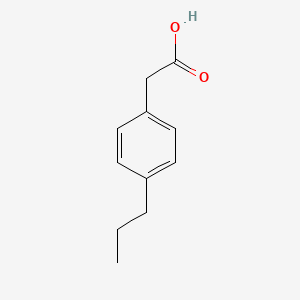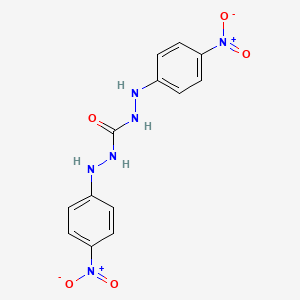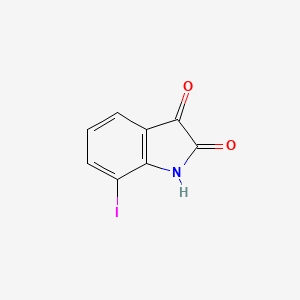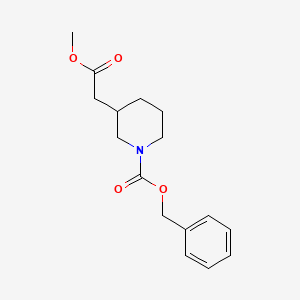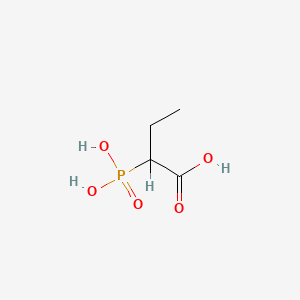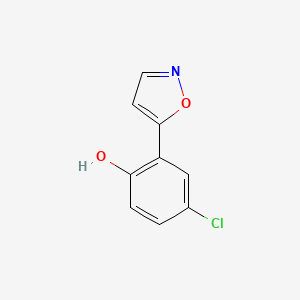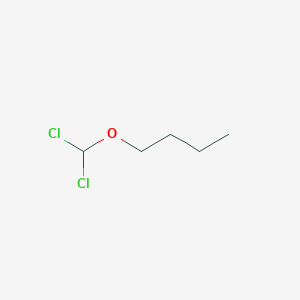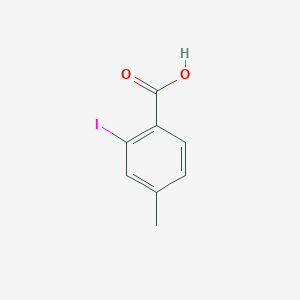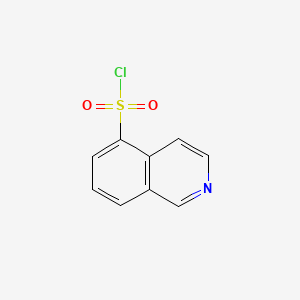
Isoquinoline-5-sulfonyl Chloride
Übersicht
Beschreibung
Isoquinoline-5-sulfonyl chloride (IQSC) is an important sulfur-containing heterocyclic compound that has been used in a wide range of applications, including medicinal chemistry, synthetic organic chemistry, and drug discovery. IQSC has a wide variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been used in the synthesis of various drugs, such as antibiotics and anti-cancer agents. In addition, IQSC has been used in the development of new materials, such as polymers and nanomaterials.
Wissenschaftliche Forschungsanwendungen
Inhibitor of Mammalian Protein Kinases
Isoquinoline-5-sulfonyl Chloride has been shown to act as an inhibitor of mammalian protein kinases . It achieves this by competitively binding to ATP , which is a key molecule involved in energy transfer within cells.
Production of PKA Inhibitors
This compound can be used to produce Protein Kinase A (PKA) inhibitors . PKA is an enzyme that plays a role in various cellular processes, including cell division and differentiation, gene expression, and regulation of membrane transport.
Synthesis of Fasudil Hydrochloride
Isoquinoline-5-sulfonyl Chloride is an important intermediate in the synthesis of Fasudil Hydrochloride . Fasudil is a Rho kinase inhibitor that works by increasing the activity of myosin light chain phosphatase, leading to vasodilation and reduced endothelial cell tension .
Improvement of Microcirculation in Brain Tissue
Fasudil, synthesized using Isoquinoline-5-sulfonyl Chloride, can improve microcirculation in brain tissue . This is beneficial in conditions where blood flow to the brain is compromised.
Anti-inflammatory Properties
Fasudil also has anti-inflammatory properties . It can antagonize inflammatory factors, which can be beneficial in conditions characterized by inflammation.
Neuroprotective Effects
Fasudil exhibits neuroprotective effects . It can protect neurons against apoptosis (programmed cell death), promoting neuronal regeneration .
Eigenschaften
IUPAC Name |
isoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIDHHUCCTYJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391888 | |
| Record name | Isoquinoline-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-5-sulfonyl Chloride | |
CAS RN |
84468-15-5 | |
| Record name | 5-Isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84468-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Isoquinoline-5-sulfonyl Chloride in pharmaceutical research?
A1: Isoquinoline-5-sulfonyl Chloride serves as a crucial intermediate in synthesizing Fasudil Hydrochloride [, , , ]. It reacts with Homopiperazine to form the final drug molecule.
Q2: Can you describe a common synthetic route for Fasudil Hydrochloride involving Isoquinoline-5-sulfonyl Chloride?
A2: Multiple research papers [, , ] outline a consistent synthesis method:
Q3: The provided research mentions "high-purity" Fasudil Hydrochloride. What are the reported purity levels achieved using Isoquinoline-5-sulfonyl Chloride in this synthesis?
A3: The research indicates that employing Isoquinoline-5-sulfonyl Chloride in the synthesis allows for achieving Fasudil Hydrochloride with high purity, exceeding 99.9% with impurity content below 0.1% [, ].
Q4: Besides purity, what other advantages are there to using this specific synthesis route?
A4: The research highlights several advantages of this synthetic approach:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


